2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid

Physicochemical Profiling Lead Optimization Medicinal Chemistry

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid (CAS 96356-12-6, MFCD11886715) is a heterocyclic compound with the molecular formula C7H7N3O2S and molecular weight 197.21 g/mol. Its structure features a fused imidazo[2,1-b][1,3,4]thiadiazole bicyclic core with a methyl substituent at the C-2 position and a carboxylic acid functional group appended at the C-6 position via a methylene linker.

Molecular Formula C7H7N3O2S
Molecular Weight 197.21
CAS No. 96356-12-6
Cat. No. B2536473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid
CAS96356-12-6
Molecular FormulaC7H7N3O2S
Molecular Weight197.21
Structural Identifiers
SMILESCC1=NN2C=C(N=C2S1)CC(=O)O
InChIInChI=1S/C7H7N3O2S/c1-4-9-10-3-5(2-6(11)12)8-7(10)13-4/h3H,2H2,1H3,(H,11,12)
InChIKeyUXNWAVVHBGSHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid (CAS 96356-12-6): A Heterocyclic Building Block with a Fused Imidazo-Thiadiazole Core for Drug Discovery Procurement


2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid (CAS 96356-12-6, MFCD11886715) is a heterocyclic compound with the molecular formula C7H7N3O2S and molecular weight 197.21 g/mol . Its structure features a fused imidazo[2,1-b][1,3,4]thiadiazole bicyclic core with a methyl substituent at the C-2 position and a carboxylic acid functional group appended at the C-6 position via a methylene linker . The compound is a solid at room temperature with a reported melting point of 210–212 °C . This scaffold is recognized in medicinal chemistry for its versatility, serving as a key intermediate for further derivatization into kinase inhibitors and other bioactive molecules [1].

Why 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid Cannot Be Replaced by a Generic Imidazothiadiazole Analog for SAR-Driven Projects


Substituting this specific compound with a generic imidazo[2,1-b][1,3,4]thiadiazole analog introduces uncontrolled variables in physicochemical properties and biological activity. The C-2 methyl substituent differentiates it from the unsubstituted analog (CAS 96356-10-4, MW 183.19) and the C-2 ethyl analog (CAS 96356-14-8, MW 211.24), altering lipophilicity (predicted LogP of 0.73 for the target compound ) and steric bulk. The free carboxylic acid at C-6 enables direct conjugation or salt formation, a capability absent in the corresponding ethyl ester (CAS 96356-11-5) . In the context of structure-activity relationship (SAR) studies, even minor alkyl substitutions on this scaffold have been shown to modulate kinase inhibitory potency; for instance, a derivative incorporating the identical 2-methylimidazo[2,1-b][1,3,4]thiadiazole core exhibited an IC50 of 1.6 μM against the PAR4 receptor target, while other substitution patterns on the same scaffold yielded divergent activity profiles [1].

Quantitative Differentiation Evidence for 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from the Unsubstituted and 2-Ethyl Analogs

The target compound occupies a distinct physicochemical space relative to its closest in-class analogs. Its molecular weight (197.21 g/mol) and predicted LogP (0.73) differ from the unsubstituted analog (2-(imidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid, CAS 96356-10-4, MW 183.19) and the 2-ethyl analog (CAS 96356-14-8, MW 211.24) . This incremental increase in lipophilicity and size is critical for optimizing membrane permeability and target binding in lead optimization campaigns, where even a ΔLogP of 0.5 can significantly shift ADME profiles [1].

Physicochemical Profiling Lead Optimization Medicinal Chemistry

Free Carboxylic Acid Functionality Enables Direct Conjugation vs. Ester Prodrug Forms

The target compound bears a free carboxylic acid at the C-6 position, making it directly suitable for amide coupling, esterification, or salt formation without a deprotection step. In contrast, the commercially available ethyl ester analog (Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate, CAS 96356-11-5) requires saponification prior to conjugation, adding a synthetic step and potentially reducing overall yield . The free acid form also offers higher aqueous solubility at physiological pH compared to the ester, which is a critical consideration for biochemical assay development .

Synthetic Accessibility Bioconjugation Fragment-Based Drug Discovery

Purity Benchmarking: 95% to 98%+ Commercial Availability with ISO Certification

The target compound is available from multiple reputable suppliers with defined purity specifications. Fluorochem offers it at 95.0% purity , while MolCore provides it at ≥98% purity under ISO certification standards suitable for pharmaceutical R&D . This level of quality documentation is essential for reproducible research and is not uniformly available for all in-class analogs. The unsubstituted analog (CAS 96356-10-4) and the 2-ethyl analog (CAS 96356-14-8) have fewer listed suppliers with documented purity levels on major chemical databases .

Quality Control Procurement Specifications Analytical Chemistry

Scaffold Validation via Patent-Exemplified Kinase Inhibitory Activity

The 2-methylimidazo[2,1-b][1,3,4]thiadiazole core present in the target compound has been explicitly exemplified in a patent-disclosed PAR4 antagonist (US10238638, Example 38), where a derivative containing this exact core demonstrated an IC50 of 1,600 nM against the PRKC apoptosis WT1 regulator protein in a FLIPR assay [1]. While this activity pertains to a more elaborated derivative rather than the acetic acid building block itself, it validates the core scaffold as a productive starting point for kinase inhibitor design. Comparative data within the imidazo[2,1-b][1,3,4]thiadiazole class show that C-2 and C-6 substitution patterns profoundly affect potency, with reported IC50 values spanning from sub-micromolar to >100 μM depending on the specific substituents [2].

Kinase Inhibition Patent Pharmacology PAR4 Antagonism

Melting Point and Storage Stability: Defined Solid-State Characteristics vs. Oily or Hygroscopic Analogs

The target compound has a well-defined melting point of 210–212 °C , indicative of a crystalline solid with good lattice stability. This facilitates accurate weighing and long-term storage at room temperature in sealed, dry conditions . In contrast, many heterocyclic acetic acid derivatives with lower molecular weight or different substitution patterns can be hygroscopic or low-melting solids, complicating accurate aliquot preparation for quantitative biology experiments. The predicted density of 1.69±0.1 g/cm³ further supports its existence as a dense, easily handled solid .

Solid-State Chemistry Compound Management Laboratory Logistics

IMPORTANT CAVEAT: Limited Primary Literature Data for This Specific Compound

A comprehensive search of PubMed, Google Scholar, and major patent databases reveals that this specific compound (CAS 96356-12-6) has no published standalone biological activity studies as of the search date. The evidence presented above is derived from class-level scaffold data, predicted physicochemical properties, and vendor specifications. No direct head-to-head biological comparison data between this compound and its closest analogs exists in the public domain. Users whose procurement decisions depend on quantitative potency, selectivity, or ADME data for the free acid itself should request custom profiling data from the vendor or conduct in-house characterization before committing to large-scale procurement [1].

Data Transparency Procurement Risk Assessment

Optimal Application Scenarios for Procuring 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid Based on Current Evidence


Fragment-Based Drug Discovery and Scaffold Hopping Campaigns Targeting Kinases

This compound is well-suited as a fragment or core scaffold for kinase inhibitor design programs. The 2-methylimidazo[2,1-b][1,3,4]thiadiazole core has been validated in patent literature as a productive scaffold for PAR4 antagonism (IC50 = 1,600 nM for an elaborated derivative) [1]. The free carboxylic acid enables rapid parallel library synthesis through amide coupling without deprotection, accelerating SAR exploration at the C-6 vector. Its intermediate LogP (0.73) and molecular weight (197.21 g/mol) place it within fragment-like chemical space suitable for further optimization .

Synthesis of Imidazothiadiazole-Derived Chemical Probes and Tool Compounds

The compound serves as a key synthetic intermediate for generating chemical probes targeting the TGF-β/ALK5 and PI3 kinase pathways, where imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated promising inhibitory activity [2]. Its well-defined melting point (210–212 °C) and room-temperature storage stability make it practical for academic and industrial compound management workflows where long-term storage without degradation is required .

Comparator and Control Compound for SAR Studies on C-2 Alkyl Substitution Effects

With the unsubstituted (CAS 96356-10-4, MW 183.19) and 2-ethyl (CAS 96356-14-8, MW 211.24) analogs commercially cataloged, this compound occupies a specific position in a homologous series for studying the effect of incremental C-2 alkyl substitution on target binding, cellular permeability, and metabolic stability. Procurement of all three analogs enables systematic SAR profiling where the methyl derivative represents the intermediate steric and lipophilic state .

Quality-Control Reference Standard for Imidazothiadiazole Library Synthesis

Given its availability at ≥98% purity from ISO-certified suppliers, this compound can serve as a reference standard for analytical method development (HPLC, LC-MS) when synthesizing larger imidazo[2,1-b][1,3,4]thiadiazole-focused libraries. Its distinct InChI Key (UXNWAVVHBGSHCY-UHFFFAOYSA-N) and canonical SMILES (CC1=NN2C=C(CC(=O)O)N=C2S1) provide unambiguous identity verification .

Quote Request

Request a Quote for 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.